1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolin-2-one family. This compound is characterized by its unique structure, which includes an allyloxybenzyl group, a hydroxy group, and a dimethyl group attached to the indolin-2-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound was designed as an AChE inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter’s action . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in acetylcholine levels .
Biochemical Pathways
It is known that ache inhibitors like this compound can affect thecholinergic pathway . By inhibiting AChE, they increase the concentration of acetylcholine at synapses, enhancing cholinergic transmission .
Pharmacokinetics
The effectiveness of the compound in inhibiting ache suggests that it is likely to have good bioavailability .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects depending on the specific context. In the context of Alzheimer’s disease, this can help to alleviate symptoms by enhancing cholinergic transmission . Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines , suggesting potential anticancer applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one can be achieved through a multi-step process involving the coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol allows for the formation of 3-substituted-3-hydroxyindolin-2-ones in good yields. The reaction typically involves the use of an inorganic base at high temperature to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistent production of the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyloxy derivatives.
Scientific Research Applications
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Substituted-3-hydroxyindolin-2-ones: These compounds share a similar core structure and exhibit diverse biological properties.
Oxoindolin-2-one derivatives: These derivatives are known for their bioactive properties and are used in medicinal chemistry.
Uniqueness
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is unique due to the presence of the allyloxybenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indolin-2-one derivatives and contributes to its specific applications in scientific research.
Properties
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-10-28-20-9-7-6-8-18(20)14-24-21-16(3)11-15(2)12-19(21)23(27,22(24)26)13-17(4)25/h5-9,11-12,27H,1,10,13-14H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCQEBQUYPJRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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